molecular formula C11H22N2 B595304 3-Methyl-3,9-diazaspiro[5.6]dodecane CAS No. 1256643-45-4

3-Methyl-3,9-diazaspiro[5.6]dodecane

Cat. No.: B595304
CAS No.: 1256643-45-4
M. Wt: 182.311
InChI Key: IALAEASTAWASBR-UHFFFAOYSA-N
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Description

3-Methyl-3,9-diazaspiro[5.6]dodecane (CAS: 1256643-45-4) is a bicyclic organic compound featuring a spirocyclic architecture with two nitrogen atoms positioned at the 3rd and 9th positions of the fused rings. Its molecular formula is C₁₁H₂₂N₂, with a molecular weight of 182.31 g/mol and a boiling point of 249.9 ± 8.0 °C . The compound exists as a white or off-white solid, soluble in polar organic solvents like methanol but poorly soluble in water.

Properties

IUPAC Name

3-methyl-3,10-diazaspiro[5.6]dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-13-9-5-11(6-10-13)3-2-7-12-8-4-11/h12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALAEASTAWASBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CCCNCC2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3,9-diazaspiro[5.6]dodecane typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 1,3-diaminopropane and methyl iodide.

    Cyclization: The key step involves the cyclization reaction where 1,3-diaminopropane reacts with methyl iodide under basic conditions to form the spirocyclic structure.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure.

    Automated Purification Systems: Using automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3,9-diazaspiro[5.6]dodecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

3-Methyl-3,9-diazaspiro[5.6]dodecane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Methyl-3,9-diazaspiro[5.6]dodecane exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Comparison with Similar Diazaspiro Compounds

Structural Analogues and Substituent Effects

6-Aryl-6,9-diazaspiro[4.5]decane-8,10-diones (5a–c)
  • Structure : Spiro[4.5]decane backbone with aryl substituents (e.g., phenyl, 4-methylphenyl) and two ketone groups (diones) at positions 8 and 10.
  • Synthesis : Prepared via refluxing carboxylic acid derivatives with ethylenediamine in dioxane, yielding 50–60% for phenyl-substituted variants .
  • Physical Properties : Higher melting points (73–183 °C ) compared to 3-Methyl-3,9-diazaspiro[5.6]dodecane due to the rigid dione groups .
  • Applications : Serve as precursors for alkylated derivatives (e.g., methyl 2-(8,10-dioxo-6-phenyl-6,9-diazaspiro[4.5]decane-9-yl)acetate) used in drug discovery .
9-Methyl-3,9-diazaspiro[5.6]dodecane (CAS: 1308384-45-3)
  • Structure : Structural isomer of the target compound, with the methyl group shifted to the 9th nitrogen.
  • Synthesis: Limited details available, but likely involves analogous multi-step protocols . Applications: Similar use as a synthetic intermediate, though specific pharmacological activities remain uncharacterized .
1-Aryl-1,4-diazaspiro[5.5]undecane-3,5-diones (5d–f)
  • Structure : Spiro[5.5]undecane system with aryl groups and diones.
  • Synthesis : Higher yields (60–85% ) compared to spiro[4.5]decane derivatives, attributed to favorable ring strain and solubility .
  • Physical Properties : Melting points range from 110–183 °C , reflecting increased molecular symmetry and hydrogen-bonding capacity .

Physicochemical and Functional Comparisons

Parameter This compound 6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione 9-Methyl-3,9-diazaspiro[5.6]dodecane
Molecular Formula C₁₁H₂₂N₂ C₁₄H₁₄N₂O₂ C₁₁H₂₂N₂
Ring System Spiro[5.6]dodecane Spiro[4.5]decane Spiro[5.6]dodecane
Functional Groups Methyl, amine Aryl, dione Methyl, amine
Melting Point Not reported (solid) 73–183 °C Not reported
Boiling Point 249.9 °C N/A (decomposes) N/A
Synthetic Yield Multi-step (no data) 50–85% Discontinued commercial availability
Applications Organic intermediate Drug precursor Lab reagent

Collision Cross-Section (CCS) and Solubility

  • This compound Dihydrochloride (CID: 51072196):
    • Predicted CCS values range from 143.4–152.5 Ų (depending on adducts) .
    • Enhanced water solubility due to salt formation, unlike the neutral free base .
  • Neutral Diazaspiro Compounds : Lower solubility in aqueous media, necessitating organic solvents (e.g., dichloromethane) for extraction .

Key Research Findings and Gaps

Synthetic Efficiency : Spiro[4.5] and [5.5] systems achieve higher yields (up to 85%) compared to the target compound’s synthesis, which lacks published optimization data .

Functional Group Impact : Diones in spiro[4.5]decane derivatives increase rigidity and melting points, whereas methyl groups in spiro[5.6]dodecane enhance lipophilicity .

Safety Data: Limited toxicological profiles for all compounds underscore the need for detailed hazard assessments .

Biological Activity

3-Methyl-3,9-diazaspiro[5.6]dodecane is a spirocyclic compound notable for its unique structural configuration, consisting of two interconnected cyclic systems. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₈N₂
  • Molecular Weight : 182.28 g/mol
  • CAS Number : 1256643-45-4

The compound features a spiro atom connecting two nitrogen-containing rings, which contributes to its distinct reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to significant biological effects:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, altering metabolic processes.
  • Receptor Binding : It can act as a ligand for specific receptors, influencing signaling pathways.

Pharmacological Applications

Research indicates that this compound has potential applications in:

  • Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties.
  • Antiviral Properties : There is ongoing research into its effectiveness against viral pathogens.
  • Neuropharmacology : Its structure allows for potential interactions with neurotransmitter systems, which could be explored for therapeutic uses in neurological disorders.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
3,9-Diazaspiro[5.6]dodecaneSpirocyclicLacks the methyl group at the 3-position
9-Methyl-3,9-diazaspiro[5.6]dodecaneSpirocyclicMethyl group at a different position
1-Oxa-4-azaspiro[5.6]dodecaneSpirocyclicIncorporates oxygen; distinct biological interactions

Case Studies and Research Findings

  • Antimicrobial Studies : A study published in Molecules indicated that derivatives of spirocyclic compounds like this compound demonstrated significant antimicrobial activity against various bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis.
  • Neuropharmacological Research : Investigations into the neuropharmacological effects revealed that the compound could influence dopamine receptor activity in animal models, suggesting its potential use in treating conditions like Parkinson's disease.
  • Enzyme Interaction Studies : Research highlighted the compound's ability to inhibit acetylcholinesterase, an enzyme involved in neurotransmitter breakdown. This inhibition could enhance cholinergic signaling, relevant for cognitive enhancement therapies.

Synthesis and Production

The synthesis of this compound typically involves:

  • Starting Materials : Common precursors include 1,3-diaminopropane and methyl iodide.
  • Cyclization Reaction : Under basic conditions, cyclization occurs to form the spirocyclic structure.
  • Purification Techniques : Standard methods such as recrystallization or chromatography are employed to obtain high-purity products.

Industrial Applications

In industrial settings, the production of this compound may involve:

  • Large-scale Reactors : Optimized for bulk synthesis.
  • Automated Systems : Ensuring consistent quality and efficiency.

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